Kanzonol W

Description

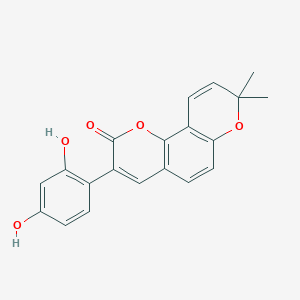

Structure

2D Structure

3D Structure

Properties

CAS No. |

184584-82-5 |

|---|---|

Molecular Formula |

C20H16O5 |

Molecular Weight |

336.3 g/mol |

IUPAC Name |

3-(2,4-dihydroxyphenyl)-8,8-dimethylpyrano[2,3-f]chromen-2-one |

InChI |

InChI=1S/C20H16O5/c1-20(2)8-7-14-17(25-20)6-3-11-9-15(19(23)24-18(11)14)13-5-4-12(21)10-16(13)22/h3-10,21-22H,1-2H3 |

InChI Key |

VFIXONREXXFDQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC(=O)C(=C3)C4=C(C=C(C=C4)O)O)C |

melting_point |

110 - 112 °C |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Kanzonol W

Botanical Sources and Distribution

Kanzonol W has been identified as a constituent of Glycyrrhiza glabra, commonly known as licorice root. nih.govnih.govworldscientific.combrettelliott.com This perennial herb is renowned for its rich and complex phytochemical profile, which includes a vast array of triterpene saponins and over 300 different flavonoids. nih.gov this compound is considered one of the minor phenolic compounds within this complex mixture.

Research involving the bioassay-guided fractionation of an ethanol extract from the dried roots of G. glabra led to the successful isolation of this compound. sci-hub.se In one extensive study, a 4.0 kg sample of dried roots yielded 3.0 mg of this compound after a series of chromatographic separations. sci-hub.seresearchgate.net This highlights its status as a minor constituent compared to more abundant compounds like glycyrrhizin or glabridin (B1671572). Its presence has been noted specifically in Chinese licorice, a variant of G. glabra. nih.govworldscientific.com

While this compound is confirmed in G. glabra, the chemical composition of other licorice species, such as G. uralensis and G. inflata, is also heavily studied. These species share many flavonoid constituents with G. glabra, though the specific distribution and concentration of each compound can vary, defining their unique chemical fingerprint. worldscientific.com

| Source Material | Extraction Method | Amount Isolated | Reference |

|---|---|---|---|

| Dried roots of G. glabra | Ethanol extraction followed by multi-step chromatography | 3.0 mg (from 4.0 kg of roots) | sci-hub.seresearchgate.net |

| Chinese Licorice (G. glabra) | Not specified | Identified as a constituent | nih.govworldscientific.com |

Hairy root culture is a significant biotechnology platform for producing and studying plant secondary metabolites in a controlled laboratory environment. These cultures, induced by Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), often exhibit stable and rapid growth and can produce phytochemicals in quantities comparable to or greater than the parent plant. researchgate.net

Extensive research has been conducted on the flavonoid constituents of Glycyrrhiza glabra hairy root cultures. These studies have successfully identified and isolated numerous prenylated flavonoids, including compounds structurally related to this compound, such as Kanzonol Y. nih.govresearchgate.net However, based on the available scientific literature, the specific isolation of this compound from hairy root cultures of G. glabra has not been explicitly reported. While these cultures are a proven source for a wide range of licorice isoflavonoids, the presence of this compound within them remains to be confirmed through targeted investigation. researchgate.netscribd.com

Advanced Chromatographic Separation and Purification Techniques

The isolation of a pure compound like this compound from a complex natural extract such as licorice root is a meticulous process that relies on advanced separation science. The similarity in physicochemical properties among the hundreds of flavonoids in G. glabra necessitates the use of high-resolution chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of natural products. researchgate.net In the case of this compound, its isolation was achieved through a multi-step process involving various chromatographic methods, culminating in preparative or semi-preparative HPLC for final purification. sci-hub.seresearchgate.net

The general procedure involves:

Crude Extraction : The dried plant material is first extracted with a solvent, such as ethanol, to create a crude extract containing a wide range of metabolites. sci-hub.se

Fractionation : This crude extract is then subjected to preliminary separation, often using column chromatography with stationary phases like silica gel. This step separates the compounds into less complex fractions based on polarity. sci-hub.se

Purification : Fractions showing the presence of the target compound are further purified using HPLC. A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a gradient mixture of acetonitrile (B52724) and water, allowing for the fine separation of closely related isomers and analogues. sci-hub.se

The utility of HPLC extends to the analytical identification of this compound. Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, coupled with high-resolution mass spectrometry (HRMS), has been used to detect this compound in methanolic extracts of G. glabra. biomedicinej.com

| Parameter | Value | Reference |

|---|---|---|

| Retention Time (min) | 11.72 | biomedicinej.com |

| Observed Mass [M-H]- | 335.09250 | biomedicinej.com |

| Calculated Mass [M-H]- | 335.09262 | biomedicinej.com |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. When coupled with Mass Spectrometry (CE-MS), it becomes a powerful analytical tool for the sensitive and selective identification of compounds in complex mixtures. scribd.com

CE-MS is well-suited for the analysis of charged or polar compounds, including phenolic compounds like isoflavonoids. The technique offers advantages such as short analysis times, high resolution, and minimal sample and solvent consumption. While analytical methods using CE have been developed for the rapid screening of isoflavonoids, specific reports detailing the application of CE or CE-MS for the analysis of this compound are not prevalent in the scientific literature. scribd.com Nevertheless, its applicability for separating isoflavonoids suggests it is a potentially valuable technique for the future analysis of this compound and related compounds in Glycyrrhiza extracts.

Spectroscopic Elucidation of this compound

Once a compound is isolated in its pure form, its chemical structure must be determined. This is accomplished through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The structural elucidation of this compound was based on the interpretation of its spectroscopic data. sci-hub.seresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of the compound, allowing for the determination of its molecular formula. For this compound, the molecular formula has been established as C₂₀H₁₆O₅. nih.govbiomedicinej.com HRMS analysis in negative ionization mode detects the deprotonated molecule [M-H]⁻, providing a highly accurate mass measurement that serves as a crucial identifier. biomedicinej.comfigshare.com

While MS provides the formula, NMR spectroscopy (including ¹H, ¹³C, and 2D-NMR experiments like COSY, HMQC, and HMBC) reveals the connectivity of atoms within the molecule. It allows scientists to piece together the carbon-hydrogen framework, identify functional groups, and ultimately confirm the complete structure of the compound. The reported structure of this compound is 3-(2,4-dihydroxyphenyl)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one. nih.gov

| Property | Data | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₁₆O₅ | nih.govbiomedicinej.com |

| Exact Mass (HRMS) | 336.0998 g/mol | nih.gov |

| HRMS [M-H]- (Observed) | 335.09250 | biomedicinej.com |

| Primary Elucidation Method | NMR Spectroscopy (¹³C NMR data available) | nih.gov |

Chemical Synthesis and Structural Modification Strategies for Kanzonol W Analogs

Synthetic Approaches to Isoflavonoid (B1168493) Skeletons

Isoflavonoids possess a C6-C3-C6 skeleton, derived from the shikimate and acetate (B1210297) pathways in nature. frontiersin.org Chemical synthesis of this core structure can be achieved through several methodologies. Traditionally, isoflavones are synthesized from 2-hydroxyphenyl benzyl (B1604629) ketones (2-hydroxydeoxybenzoins) or chalcone (B49325) precursors. rsc.org The deoxybenzoin (B349326) route involves the cyclization of a deoxybenzoin, often preceded by the addition of a one-carbon unit. researchgate.net The synthesis from chalcones typically follows a biomimetic oxidative rearrangement of the B-ring aryl group to the 3-position. rsc.org

Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, Stille, and Heck reactions, have also become convenient alternatives for accessing isoflavonoids from pre-functionalized building blocks. rsc.org For example, the Suzuki-Miyaura reaction has been employed for the synthesis of isoflavone (B191592) natural products. acs.org

Synthesis of 3-Arylcoumarins

Kanzonol W is a 3-arylcoumarin. nih.govpsu.edu The synthesis of 3-arylcoumarins, also referred to as isoflav-3-en-2-ones, is a key aspect in accessing this class of isoflavonoids. psu.edu Various methods exist for their preparation. The Perkin reaction, a classical condensation between a phenylacetic acid and an ortho-hydroxybenzaldehyde, is considered a simple and direct method for synthesizing 3-arylcoumarin derivatives. nih.gov

Other approaches include Knoevenagel condensation, Wittig, and Pechmann reactions. thieme-connect.com More recent methods involve transition metal-free conditions, such as the regioselective arylation of coumarins with phenylhydrazine (B124118) or phenylboronic acid. nih.gov Palladium-catalyzed cross-coupling reactions, like the Suzuki coupling of 3-chlorocoumarins with aryl boronic acids, have also been developed for the synthesis of 3-arylcoumarins. researchgate.net Organocatalytic cascade reactions between N-Bocindolin-2-ones or benzofuran-2(3H)-ones and salicylaldehydes have also been reported for the synthesis of 3-arylcoumarins. rsc.org Additionally, efficient methods utilizing cyanuric chloride and N-methylmorpholine have been developed, offering rapid synthesis in good to excellent yields. thieme-connect.comorganic-chemistry.org Ultrasound irradiation has also been explored as a method for the one-pot synthesis of 3-aryl coumarins, often resulting in minimized reaction times compared to conventional methods. scirp.org

Challenges in Stereoselective Synthesis of Chiral Isoflavonoids

While the synthesis of the isoflavone core is well-established, achieving stereoselective synthesis of chiral isoflavonoids, such as isoflavanones, isoflavans, pterocarpans, and rotenoids, presents challenges. rsc.org These compounds often possess asymmetric carbons, and controlling the stereochemistry during synthesis is crucial for obtaining specific enantiomers, which may have different biological activities. frontiersin.org

Recent studies have explored various strategies for stereoselective synthesis, including the use of chiral pool building blocks, metal-catalyzed reactions with chiral ligands, organocatalysis, and stereoselective hydrogenation and hydrogen transfer. rsc.org Despite these advances, achieving high enantiomeric purity for complex chiral isoflavonoid structures can still be difficult. sioc-journal.cnrsc.org Challenges in stereoselective synthesis can be attributed to factors such as the reactivity of intermediates and the presence of multiple chiral centers. acs.org Enzymatic methods, such as the use of alcohol dehydrogenases, have also been investigated for stereoselective transformations in organic synthesis, offering potential solutions to some of these challenges. mdpi.com

Total Synthesis Efforts for this compound

While the provided search results discuss the synthesis of isoflavonoids in general and 3-arylcoumarins specifically, detailed information on the total synthesis of this compound (PubChem CID 15380912) is not explicitly available in the provided snippets. The synthesis of related compounds like Kanzonol C, I, and J are mentioned in the context of natural product isolation and characterization, but not their total synthesis pathways. thegoodscentscompany.comthegoodscentscompany.com However, the general approaches to isoflavone and 3-arylcoumarin synthesis discussed in section 4.1 would form the basis for any total synthesis strategy for this compound, which is a prenylated 3-arylcoumarin. nih.gov

Rational Design and Synthesis of this compound Derivatives

Rational design and synthesis of isoflavonoid derivatives, including those related to this compound, are often undertaken to enhance biological activities or improve physicochemical properties like solubility and bioavailability. nih.gov This involves modifying the basic isoflavonoid skeleton by introducing various substituents. frontiersin.org

Targeted Derivatization for Enhanced Biological Activities

Targeted derivatization aims to create analogs with improved pharmacological profiles. This can involve structural modifications to enhance potency, selectivity, or alter the mechanism of action. For instance, studies have shown that the introduction of specific substituents on the isoflavone scaffold can influence biological activities like antibacterial or anticancer properties. nih.govmdpi.com Structure-activity relationship (SAR) studies are crucial in this process to understand how structural changes impact biological effects. mdpi.com Derivatization strategies can include molecular hybridization, where isoflavone compounds are combined with other pharmacophores, or diversity-oriented synthesis to explore a range of structural variations. nih.gov

Methods for Introducing Prenyl and Other Substituents

The introduction of prenyl groups and other substituents is a common strategy for modifying isoflavonoid structures. Prenylation, the addition of a prenyl (3,3-dimethylallyl) group, is frequently observed in natural isoflavonoids and can significantly impact their biological activities, often by increasing lipophilicity and facilitating cell uptake. researchgate.netmdpi.com

Several methods are employed for introducing prenyl and other substituents to the isoflavonoid core. Direct C-prenylation using prenyl bromide is one such strategy. rsc.org O-prenylation followed by Claisen rearrangement is another approach. rsc.org Allylation followed by cross-coupling metathesis has also been used. rsc.org For isoflavones with prenyl side chains, the location of the substituent can sometimes be deduced from NMR data. psu.edu Transition metal-catalyzed reactions, such as the Suzuki-Miyaura reaction, can also be utilized for the regioselective introduction of prenyl or allyl groups after the construction of the isoflavone core. researchgate.net Enzymatic prenylation catalyzed by prenyltransferases is the natural process for introducing these groups in plants. nih.gov

Other substituents can be introduced through various chemical reactions depending on the desired functional group and its position on the isoflavonoid skeleton. This can involve standard synthetic transformations like alkylation, acylation, halogenation, or the introduction of nitrogen-containing groups. mdpi.commdpi.com The choice of method depends on the specific target molecule and the desired regioselectivity and chemoselectivity.

Molecular Mechanisms of Action of Kanzonol W

Ligand-Receptor Interactions

Kanzonol W has demonstrated the ability to interact with specific nuclear receptors, acting as a ligand to influence their activity.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-gamma) Ligand Binding

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-gamma) is a nuclear receptor that plays a crucial role in adipogenesis, glucose homeostasis, and inflammatory responses. nih.govguidetopharmacology.org Studies utilizing bioassay-guided fractionation of Glycyrrhiza glabra extracts have identified this compound as a compound exhibiting significant PPAR-gamma ligand-binding activity. nih.govnih.govbiocrick.com This activity was assessed using a GAL-4-PPAR-gamma chimera assay method. nih.gov

Research findings indicate that this compound, among other isolated compounds, demonstrated significant PPAR-gamma ligand-binding activity. nih.govbiocrick.com At a sample concentration of 10 µg/mL, the activity of these compounds was reported to be three times more potent than that of 0.5 µM troglitazone, a known PPAR-gamma agonist. nih.gov The binding of activating ligands to PPAR-gamma, followed by heterodimerization with the retinoid X receptor (RXR), leads to conformational changes in the receptors. nih.gov This results in the rearrangement and activation of the transcriptional complex, subsequently altering the expression of PPAR-gamma target genes. nih.gov

Pregnane X Receptor (PXR) Modulation and Xenobiotic Metabolism Regulation

The Pregnane X Receptor (PXR) is a ligand-activated transcription factor recognized as a master regulator of drug-metabolizing enzymes and transporters. bhsai.orgnih.gov Activation of PXR can lead to the increased or decreased expression of its target genes, influencing xenobiotic metabolism. bhsai.org While the specific interaction of this compound with PXR requires further detailed investigation, studies exploring the mechanisms of action of traditional Chinese medicine formulations, which may contain this compound as an active component, have implicated PXR as a potential target. bhsai.orgmdpi.com These studies often utilize network pharmacology and molecular docking approaches to predict potential mechanisms. bvsalud.orgresearchgate.netajol.info

Cellular Signaling Cascade Modulation

This compound has been shown to influence key intracellular signaling pathways involved in various cellular processes, including proliferation, survival, and inflammation.

Influence on PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is an intracellular cascade that promotes processes such as metabolism, proliferation, cell survival, growth, and angiogenesis in response to extracellular signals. creative-diagnostics.commdpi.com Dysregulation of this pathway is frequently observed in various diseases, including cancer. creative-diagnostics.come-century.us

Network pharmacology analyses investigating the mechanisms of action of multi-component interventions that include this compound have identified the PI3K/AKT signaling pathway as a common pathway potentially influenced by this compound. bvsalud.orglcgdbzz.orgcn-healthcare.comnih.gov These analyses suggest that this compound, as an active component, may contribute to the modulation of this pathway. bvsalud.orglcgdbzz.org The PI3K/AKT pathway is activated by the binding of ligands to cell-surface receptors, leading to the phosphorylation of PIP2 to PIP3, which in turn recruits and activates AKT. creative-diagnostics.commdpi.com Activated AKT then phosphorylates downstream substrates, influencing various cellular functions. creative-diagnostics.com

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Mitogen-Activated Protein Kinase (MAPK) pathways are central to cellular responses to a wide range of stimuli, regulating processes such as cell proliferation, differentiation, stress response, and apoptosis. researchgate.netmdpi.com

Research utilizing network pharmacology approaches has indicated that MAPK signaling pathways are among the common pathways potentially targeted by this compound. bvsalud.orgresearchgate.netlcgdbzz.orgcn-healthcare.com These findings suggest that this compound may exert its biological effects, in part, through the modulation of MAPK cascades. bvsalud.orgresearchgate.netlcgdbzz.org The regulation of MAPK pathways can involve complex interactions with various upstream kinases and downstream effectors. researchgate.net

Transcriptional and Gene Expression Regulatory Effects

As a compound that interacts with nuclear receptors like PPAR-gamma and potentially influences pathways like PI3K/AKT and MAPK, this compound is expected to exert regulatory effects on gene transcription and expression. nih.govcreative-diagnostics.commdpi.com The binding of this compound to PPAR-gamma can directly influence the transcription of PPAR-gamma target genes by facilitating the formation of a transcriptional complex at peroxisome proliferator response elements (PPREs). nih.gov Furthermore, the modulation of intracellular signaling cascades such as PI3K/AKT and MAPK can lead to the activation or inhibition of transcription factors, thereby altering the expression levels of numerous genes involved in diverse cellular processes. creative-diagnostics.commdpi.com While specific data detailing the comprehensive transcriptional profile modulated directly by this compound is limited in the provided search results, the demonstrated interactions with key regulatory proteins and pathways strongly imply a role in the regulation of gene expression. nih.govnih.govbvsalud.orgresearchgate.netlcgdbzz.orgcn-healthcare.comnih.gov

Computational Mechanistic Studies

Computational approaches, including molecular docking and network pharmacology, are valuable tools for predicting the potential targets and mechanisms of action of natural compounds like this compound. These in silico methods can simulate molecular interactions and analyze complex biological networks to provide insights into how a compound might exert its effects at a molecular level. nih.govresearchgate.net

Molecular Docking Analyses for Target Binding Prediction

Molecular docking is a computational technique used to predict the binding affinity and interaction modes between a small molecule (ligand) and a target protein. umi.ac.idresearchgate.net Studies employing molecular docking have investigated the potential interactions of this compound with various protein targets.

One study explored the interaction of this compound, isolated from Glycyrrhiza glabra, with human estrogen receptors alpha (ERα) and beta (ERβ). nih.gov Molecular docking predicted binding energies for this compound with these receptors. nih.gov

In the context of hepatocellular carcinoma, molecular docking results suggested that this compound has a strong binding ability to proteins such as PIK3CA and SRC. bvsalud.org Another study investigating compounds from Glycyrrhiza glabra for potential Histamine H2 receptor inhibition reported a binding energy of -7.6 kcal/mol for this compound with the H2 receptor. umi.ac.id Furthermore, in research related to COVID-19 and depression, this compound showed a docking score less than -10 kcal/mol with MAPK14 and demonstrated good docking results with ACE2 or 3CLpro. ajol.info

The predicted binding energies from molecular docking studies provide an indication of the potential strength and stability of the interaction between this compound and its putative targets. Lower binding energy values generally suggest a more stable interaction. umi.ac.idresearchgate.net

Below is a summary of molecular docking predictions for this compound with various targets:

| Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

| ERα | -20.4 | nih.gov |

| ERβ | -82.5 | nih.gov |

| PIK3CA | Strong binding ability predicted | bvsalud.org |

| SRC | Strong binding ability predicted | bvsalud.org |

| Histamine H2 Receptor | -7.6 | umi.ac.id |

| MAPK14 | < -10 | ajol.info |

| ACE2 or 3CLpro | Good docking results predicted | ajol.info |

Network Pharmacology and Pathway Enrichment Analysis

Network pharmacology is an approach that integrates bioinformatics and systems biology to analyze the complex relationships between drugs, targets, and diseases. nih.gov It is particularly useful for studying the mechanisms of action of multi-component agents like those found in traditional Chinese medicine formulas, where this compound is often identified as an active component. bvsalud.orgajol.infonih.govnih.govwjgnet.comaging-us.comwjgnet.com Pathway enrichment analysis, often performed as part of network pharmacology, helps to identify the biological pathways that are significantly associated with the predicted targets of a compound. researchgate.net

Network pharmacology studies have identified this compound as an active component in various herbal formulations and linked it to potential therapeutic effects through its interactions with multiple targets and pathways. bvsalud.orgajol.infonih.govnih.govwjgnet.comaging-us.comwjgnet.com

In the context of hepatocellular carcinoma, this compound, along with other compounds, was found to be a common active component in certain traditional Chinese medicine prescriptions. bvsalud.org Pathway enrichment analysis in this study associated the targets of these components, including this compound, with significant pathways such as the cancer pathway, PI3K-Akt signaling pathway, MAPK signaling pathway, Ras signaling pathway, HIF-1 signaling pathway, hepatitis B pathway, and hepatitis C pathway. bvsalud.org

A network pharmacology study investigating the mechanisms of a traditional Chinese medicine formula for treating polycystic ovary syndrome (PCOS) identified this compound as an active compound. nih.gov Pathway enrichment analysis in this research highlighted significant pathways including the AGE-RAGE signaling pathway in diabetic complications, endocrine resistance, the IL-17 signaling pathway, the prolactin signaling pathway, and the HIF-1 signaling pathway as being potentially influenced by the formula's components, including this compound. nih.gov

Research exploring the effects of a herbal formula on COVID-19 and depression also identified this compound as an active component. ajol.info GO function and KEGG pathway enrichment analyses of the targets associated with the formula (and thus potentially influenced by components like this compound) revealed numerous related signal pathways involved in the therapeutic effects. ajol.info

Other network pharmacology studies involving this compound as a component of herbal remedies for conditions like nonalcoholic fatty liver disease (NAFLD), psoriasis, Alzheimer's disease (AD), and chronic heart failure have also pointed to its potential involvement in various signaling pathways, such as PI3K-Akt, MAPK, and inflammatory pathways. nih.govwjgnet.comaging-us.comwjgnet.com

These network pharmacology and pathway enrichment analyses suggest that this compound, as a constituent of certain herbal formulations, may exert its effects by modulating multiple biological targets and influencing several key signaling pathways involved in disease pathogenesis. bvsalud.orgajol.infonih.gov

Below is a summary of significant pathways potentially associated with this compound based on network pharmacology and enrichment analyses:

| Associated Disease Context | Significant Enriched Pathways | Reference |

| Hepatocellular Carcinoma | Cancer pathway, PI3K-Akt signaling pathway, MAPK signaling pathway, Ras signaling pathway, HIF-1 signaling pathway, Hepatitis B pathway, Hepatitis C pathway | bvsalud.org |

| Polycystic Ovary Syndrome (PCOS) | AGE-RAGE signaling pathway, Endocrine resistance, IL-17 signaling pathway, Prolactin signaling pathway, HIF-1 signaling pathway | nih.gov |

| COVID-19 and Depression | Numerous signal pathways identified through GO and KEGG enrichment analyses | ajol.info |

| Nonalcoholic Fatty Liver Disease | Pathways related to AMPK activation, liver fat synthesis inhibition, NF-κB signaling pathway, inflammatory response (TNF-α, IL-6) nih.gov | nih.gov |

| Psoriasis | Pathways involving targets like MAPK3, JUN, FOS, MYC, MAPK8, STAT3, NFKBIA wjgnet.com | wjgnet.com |

| Alzheimer's Disease | Metabolic pathways, PI3K-Akt signaling pathway, Serotonergic synapse, Neuroactive ligand-receptor interactions, Anti-inflammatory pathways aging-us.com | aging-us.com |

| Chronic Heart Failure | Pathways in cancer, IL-17 signaling pathway, PI3K-Akt signaling pathway, HIF-1 signaling pathway, Calcium signaling pathway, cAMP signaling pathway, NF-kappaB signaling pathway, AMPK signaling pathway wjgnet.com | wjgnet.com |

In Vitro Pharmacological Activities of Kanzonol W

Anti-Infective Properties

The potential of natural compounds as anti-infective agents is widely studied. Kanzonol W, as a component of licorice extract known for its antimicrobial properties, has been subject to some investigation in this regard.

Licorice root extract, which contains this compound, has demonstrated inhibitory effects against various Listeria strains, including Listeria monocytogenes. mdpi.com L. monocytogenes is a Gram-positive, rod-shaped foodborne pathogen known to cause serious diseases. mdpi.com Studies have shown that licorice root extract has bacteriostatic and bactericidal effects on several Listeria monocytogenes strains, with minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) ranging from 31.3 to 62.5 µg/mL and 62.5 to 250 µg/mL, respectively, for the extract. mdpi.com

While this compound has been identified as a constituent within these active extracts, direct in vitro experimental data specifically detailing the antibacterial potency of pure this compound against Listeria monocytogenes is limited in the available literature. An in silico analysis suggested that this compound appears to have the potential to act as a possible anti-Listeria agent, but noted the absence of reported in vitro data for the pure compound's antibacterial potency at the time of the study. mdpi.com

Research into the antifungal activities of natural compounds is ongoing. While licorice extracts and other components have been investigated for antifungal properties, specific in vitro data on the antifungal activities of pure this compound were not prominently found in the consulted literature. Studies often focus on the activity of crude extracts or other isolated compounds. wjpsronline.comnih.govnih.gov

Natural products are explored for their potential antiviral effects. Licorice and its components, such as glycyrrhizin, have shown antiviral activities against various viruses, including SARS-CoV-2 in some in vitro studies. nih.govresearchgate.netmdpi.comresearchgate.net However, specific in vitro data demonstrating the antiviral potentials of pure this compound were not clearly available in the search results. Research in this area often highlights the activity of other well-characterized compounds from licorice. nih.govmdpi.comresearchgate.netmdpi.com

Anti-Proliferative and Chemopreventive Effects

Natural compounds are also investigated for their potential in inhibiting the proliferation of cancer cells and their chemopreventive properties.

Hepatocellular carcinoma (HCC) is a common type of liver cancer. aging-us.com Studies have explored the effects of licorice extracts and various isolated compounds on cancer cell lines, including those from HCC. researchgate.netnih.govresearchgate.netfrontiersin.orgscispace.com Some compounds from Glycyrrhiza glabra have shown in vitro cytotoxicity against hepatocellular carcinoma cell lines. researchgate.net However, direct experimental evidence detailing the specific in vitro activity of pure this compound against hepatocellular carcinoma cell lines was not explicitly found in the gathered information. While licorice extracts containing this compound may exhibit such activity, attributing it solely to this compound requires specific studies on the isolated compound.

Modulating cell growth and inducing apoptosis (programmed cell death) are key mechanisms targeted in cancer research. Various natural compounds have been shown to influence these pathways in cancer cells. nih.govmdpi.comdovepress.com While licorice components have been implicated in modulating cell proliferation and inducing apoptosis in different cancer cell lines nih.govdovepress.commdpi.com, specific in vitro experimental data demonstrating how pure this compound directly modulates cell growth or influences specific apoptosis pathways was not clearly presented in the search results. One source mentioned "kanzonols W" in a table related to apoptosis promotion in lung cancer in a network pharmacology context, but the specific in vitro experimental data or mechanism for this compound was not detailed. mdpi.com

Subject: Information on the Chemical Compound this compound

This compound is identified as an isoflavonoid (B1168493) with the molecular formula C₂₀H₁₆O₅. nih.govuni.lu Its chemical name is 3-(2,4-dihydroxyphenyl)-8,8-dimethylpyrano[2,3-f]chromen-2-one. nih.govuni.lu

This compound has been reported to occur in Glycyrrhiza glabra. nih.gov Glycyrrhiza glabra, commonly known as licorice, is a plant known to contain various bioactive compounds, including flavonoids and isoflavonoids, which have been investigated for a range of in vitro pharmacological activities, such as anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects. researchgate.netekb.egresearchgate.netmdpi.com While this compound is a constituent of this plant, specific detailed in vitro data pertaining solely to this compound regarding the inhibition of pro-inflammatory cytokines and mediators or other distinct biological activities were not found in the available search results.

Structure Activity Relationships Sar of Kanzonol W and Its Analogs

Influence of Prenyl Substituents on Biological Potency

Prenylation, the addition of prenyl groups (C5 isoprenoid units), is a common modification in flavonoids and isoflavonoids that significantly impacts their biological activities. Prenyl groups can increase lipophilicity, which can enhance membrane permeability and interaction with biological targets mdpi.comrsc.org. Studies on various prenylated phenolics, including those from Glycyrrhiza species, highlight the importance of prenyl substituents.

For instance, in the context of antibacterial activity against Streptococcus mutans, double prenylated phenolics were consistently more active than single prenylated phenolics, suggesting that increased hydrophobic volume contributes to activity researchgate.net. Similarly, for antiplasmodial activity of chalcones, the presence and nature of prenyl groups influence potency. A hydroxylated prenyl group on ring B of a chalcone (B49325) enhanced activity compared to a simple prenyl group at the same position arkat-usa.org. Cyclization of a prenyl moiety to form a pyrano ring system also affected antiplasmodial activity arkat-usa.orgrsc.org.

While specific detailed SAR data solely focused on the influence of the prenyl substituent within Kanzonol W's structure itself is limited in the provided results, the general trend observed in related prenylated flavonoids and chalcones suggests that the 8,8-dimethylpyrano ring system in this compound, which is formed from a cyclized prenyl group, likely plays a role in its biological profile nih.govpsu.edu. The position and the state of the prenyl group (linear or cyclized) are critical determinants of activity in this class of compounds mdpi.comarkat-usa.orgrsc.org.

Positional and Configurational Effects of Hydroxyl and Other Groups

The position and number of hydroxyl groups are crucial for the biological activities of flavonoids and isoflavonoids, including this compound. These groups can participate in hydrogen bonding and influence interactions with target enzymes and receptors mdpi.com. This compound possesses hydroxyl groups, specifically at the 2' and 4' positions of the B-ring nih.gov.

Studies on other prenylated phenolics have shown that the presence and position of hydroxyl groups are critical for various activities, such as anti-inflammatory and enzyme inhibitory effects mdpi.comrsc.orgacademicjournals.org. For instance, in some chalcones, the presence of a hydroxyl group on ring A was more important for antibacterial activity academicjournals.org. For α-glucosidase inhibition by prenylated isoflavonoids, adding a hydroxyl group to the prenyl group significantly increased the inhibitory effect, whereas adding a methoxy (B1213986) (OCH₃) group reduced it mdpi.commdpi.com.

Comparative Analysis of this compound within the Isoflavonoid (B1168493) Family

This compound belongs to the isoflavonoid family, a subclass of flavonoids characterized by the position of the B-ring attachment to the C-ring at the 3-position nih.govpsu.edu. Comparing the activity of this compound with other isoflavonoids and related compounds provides insights into the structural features that confer specific biological effects.

Isoflavonoids from Glycyrrhiza species, including this compound, have shown diverse activities such as antibacterial and potential anti-Listeria effects frontiersin.orgmdpi.com. Other isoflavonoids like glabridin (B1671572) (an isoflavan) have demonstrated antimicrobial activity mdpi.comnih.gov. The core isoflavonoid structure, with variations in prenylation and hydroxylation patterns, leads to a wide range of biological profiles within this family psu.edu.

While a direct comparative analysis of the potency of this compound against a specific target compared to a wide range of other isoflavonoids was not extensively detailed in the provided results, its classification as a pyranoisoflavone places it within a group of isoflavonoids known for their biological activities nih.govnih.govpsu.edu. The presence of the fused pyrano ring distinguishes it from simpler isoflavones or isoflavans and likely influences its conformation and interactions with biological macromolecules.

Insights from SAR Studies on Related Chalcones and Flavonoids

Chalcones are precursors to flavonoids and isoflavonoids, sharing a similar C₁₅ backbone but with an open-chain structure peerj.commdpi.com. SAR studies on chalcones and other flavonoids provide valuable context for understanding the activity of this compound.

Studies on chalcones have shown that the presence, number, and position of functional groups like hydroxyl and methoxy groups on both A and B rings are important for their biological effects, including anti-inflammatory and cytotoxic activities academicjournals.orgsci-hub.se. For example, certain methoxylated chalcones exhibited antimitotic activity academicjournals.org. The α,β-unsaturated carbonyl system in chalcones is a reactive feature that can interact with biological targets mdpi.comsci-hub.se.

Table 1: Selected Kanzonol Analogs and Related Compounds Mentioned

| Compound Name | Structural Class | Source Plant(s) | PubChem CID |

| This compound | Pyranoisoflavone | Glycyrrhiza glabra | 15380912 |

| Kanzonol C | Prenylated Chalcone | Dorstenia barteri, Glycyrrhiza spp. | 151135-82-9 |

| Kanzonol J | Prenylated Chromene | Glycyrrhiza uralensis | 131752862 |

| Kanzonol I | Prenylated Chromene | Glycyrrhiza uralensis | 101667240 |

| Kanzonol V | Pyrano-2-arylbenzofuran | Glycyrrhiza glabra | Not Found |

| Kanzonol N | Not Specified | Not Specified | Not Found |

| Kanzonol P | Prenylated Pterocarpan | Glycyrrhiza uralensis | 70698146 |

| Kanzonol U | Pyrano-2-arylbenzofuran | Glycyrrhiza glabra | Not Found |

| Kanzonol Y | Prenylated Dihydrochalcone | Glycyrrhiza glabra | Not Found |

| Glabridin | Isoflavan | Glycyrrhiza glabra | 91706 |

| Licochalcone A | Chalcone | Glycyrrhiza inflata | 5281051 |

| Isoflavone (B191592) | Isoflavonoid | Various Plants | 3362 |

| Chalcone | Chalcone | Various Plants | 885 |

| Flavonoid | Flavonoid | Various Plants | 24871974 |

| Kanzonol D | Flavonoid | Glycyrrhiza glabra | 155233-20-8 |

| Kanzonol F | Not Specified | Glycyrrhiza root | Not Found |

| Kanzonol G | Not Specified | Glycyrrhiza root | Not Found |

| Kanzonol H | Not Specified | Glycyrrhiza root | Not Found |

| Kanzonol R | Prenylated Isoflavan | Glycyrrhiza glabra | Not Found |

| Kanzonol T | Prenylated Isoflavone | Glycyrrhiza glabra | Not Found |

| Hispaglabridin A | Prenylated Isoflavan | Glycyrrhiza glabra | 102986 |

| Hispaglabridin B | Prenylated Isoflavan | Glycyrrhiza glabra | 102987 |

| Isobavachalcone | Prenylated Chalcone | Psoralea corylifolia, Glycyrrhiza spp. | 5281796 |

| Glycycoumarin | Chain Prenylated 3-Arylcoumarin | Glycyrrhiza uralensis | 119049 |

Future Research Directions and Translational Prospects

Advanced Bioassay Development for Kanzonol W

Developing advanced bioassays is crucial for precisely quantifying the biological activity of this compound and its potential metabolites. While this compound has been identified in extracts and its presence noted in studies investigating the anti-adenoviral activity of licorice, more specific and sensitive assays are needed to understand its individual contribution to observed effects. mdpi.comnih.gov Future efforts should focus on developing cell-based assays that are highly specific to hypothesized targets or pathways influenced by this compound. This could involve reporter gene assays, high-throughput screening (HTS) compatible formats, and assays utilizing relevant disease models in vitro. pharmtech.com Such advanced bioassays would enable detailed dose-response studies, kinetic analyses, and screening of this compound against a wider range of biological targets, moving beyond general extract activity to pinpoint the specific effects of the isolated compound.

Computational Modeling for Predictive Activity and Target Identification

Computational modeling techniques offer powerful tools for predicting the biological activity of this compound and identifying potential molecular targets in silico. umi.ac.idukaazpublications.comacs.orgnih.govaimspress.com Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide insights into how this compound interacts with proteins and other biomolecules. umi.ac.idukaazpublications.comacs.orgnih.gov This can help prioritize potential targets identified through bioassays or multi-omics profiling and guide further experimental validation. umi.ac.idukaazpublications.comnih.gov Computational approaches can also be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, aiding in the selection of promising derivatives or formulations for further development. ukaazpublications.com The integration of computational predictions with experimental data will accelerate the understanding of this compound's mechanism of action and its potential therapeutic applications.

Exploration of this compound as a Scaffold for Novel Therapeutic Agents

This compound possesses a distinct isoflavonoid (B1168493) structure, which can serve as a valuable scaffold for the design and synthesis of novel therapeutic agents. nih.govuni.lu The scaffold-based drug design approach involves using the core structure of a biologically active compound as a template for creating a library of derivatives with modified properties. biosolveit.demdpi.comarxiv.orgutrgv.edu By chemically modifying this compound, researchers can aim to enhance its potency, improve its pharmacokinetic profile, reduce potential off-target effects, and explore activity against a wider range of diseases. biosolveit.demdpi.comutrgv.edumdpi.com This involves rational design based on structural insights from computational modeling and SAR studies, followed by synthesis and rigorous biological evaluation of the new this compound analogs. This strategy has been successful in the development of other natural product-inspired drugs and holds promise for unlocking the full therapeutic potential of the this compound scaffold. mdpi.comutrgv.edunih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.